molecular formula C22H25N3O4S B7693527 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide

3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide

Cat. No. B7693527
M. Wt: 427.5 g/mol
InChI Key: DYWMBLLIAUYHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. The compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory conditions such as arthritis. The compound has also been shown to possess potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is its broad range of biological activities. This makes it a versatile compound that can be used for a variety of different applications. However, one of the main limitations of the compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are a number of future directions for research on 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide. One potential area of research is the development of new drugs based on the compound. Another potential area of research is the investigation of the compound's mechanism of action, which could lead to the development of new therapies for a range of different conditions. Finally, further research is needed to explore the limitations of the compound and to develop new synthesis methods that can overcome these limitations.

Synthesis Methods

The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(p-tolyl)benzenesulfonamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of cyclohexyl hydrazine with ethyl acetoacetate to form 5-cyclohexyl-1,2,4-oxadiazole. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride and p-toluidine to form the final product.

Scientific Research Applications

The chemical compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been shown to possess potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-15-8-10-17(11-9-15)25-30(26,27)18-12-13-20(28-2)19(14-18)21-23-22(29-24-21)16-6-4-3-5-7-16/h8-14,16,25H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWMBLLIAUYHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide

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